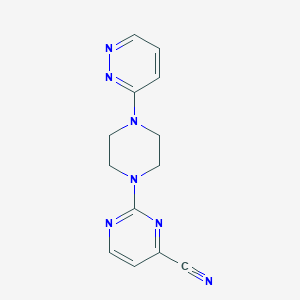

![molecular formula C12H16ClNO2 B2799042 Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride CAS No. 2126177-39-5](/img/structure/B2799042.png)

Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro chromanone compounds are a type of 3D-scaffold used in the synthesis of various new compounds, such as Mannich bases and azo dyes . Pyrrolidine is a five-membered ring with nitrogen heterocycles, widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

New compounds based on a 3D-spiro chromanone scaffold were synthesized, including Mannich bases, azo dye, pyrazolines, and hydrazones . The synthesis involved condensation reactions of the hydrazide-spiro chromanone with different ketonic reagents .Molecular Structure Analysis

Spiro chromanone is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen . In this molecule, the C2 position on the piperidine ring is attached to the bicyclic chroman-4-one unit .Chemical Reactions Analysis

The condensation reactions of the hydrazide-spiro chromanone with different ketonic reagents led to the synthesis of pyrazoles and anils . Moreover, the methoxyl substituted spiro chromanone was condensed with different hydrazines and hydrazides to give the corresponding hydrazones .Scientific Research Applications

1. Medicinal Chemistry Research Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride is noted as an important pharmacophore in medicinal chemistry. It is a structural component in various drugs, drug candidates, and biochemical reagents. Recent advances in synthesizing derivatives of spiro[chromane-2,4'-piperidine]-4(3H)-one, a related compound, indicate its significance in the development of biologically active substances (Ghatpande et al., 2020).

2. Structural Studies and Synthesis Techniques The compound has been involved in studies focusing on its structural characterization, such as NMR, mass spectral, and X-ray structural studies. These studies provide insights into the chemical properties and potential applications of spiro[pyrrolidine-2,3'-oxindoles], which share structural similarities (Laihia et al., 2006).

3. Antiviral Research Research has shown that certain N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides demonstrate activity against influenza A viruses, suggesting potential antiviral applications for structurally related compounds (de la Cuesta et al., 1984).

4. Potential in Histone Deacetylase (HDAC) Inhibition Spiropiperidine hydroxamic acid derivatives, which include spiro[chromane-2,4'-piperidine], have been identified as novel histone deacetylase inhibitors. These compounds have shown promise in inhibiting tumor growth, indicating potential applications in cancer research (Varasi et al., 2011).

5. Synthesis of Novel Spiro Heterocycles Research on the synthesis of new trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, involving spiro[chromano[4,3-c]isoxazole] derivatives, highlights the compound's role in the creation of novel spiro heterocycles (Bonacorso et al., 2017).

Future Directions

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have shown pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents . This suggests that Spiro[chromane-2,3’-pyrrolidin]-4-ol hydrochloride may affect a variety of biochemical pathways, leading to diverse downstream effects.

properties

IUPAC Name |

spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,10,13-14H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTFFXFQVVLPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC(C3=CC=CC=C3O2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2798962.png)

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)

![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2798974.png)

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)

![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2798977.png)